Ammonium, malonylbis(iminoethylene)bis(triethyl-, diiodide
Description
Ammonium, malonylbis(iminoethylene)bis(triethyl-, diiodide) is a bisquaternary ammonium compound characterized by a malonyl (propanedioyl) core linked to two iminoethylene groups, each terminating in a triethylammonium moiety. The diiodide counterions balance the charge of the quaternary ammonium centers. cerevisiae .
Properties
CAS No. |
62073-24-9 |
|---|---|
Molecular Formula |
C19H42I2N4O2 |
Molecular Weight |
612.4 g/mol |
IUPAC Name |
triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C19H40N4O2.2HI/c1-7-22(8-2,9-3)15-13-20-18(24)17-19(25)21-14-16-23(10-4,11-5)12-6;;/h7-17H2,1-6H3;2*1H |
InChI Key |
KFVXMBNLCFKESI-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCNC(=O)CC(=O)NCC[N+](CC)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of triethylammonium groups and the final iodide exchange. Common reagents used in these reactions include triethylamine, acyl chlorides, and iodide salts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ammonium, malonylbis(iminoethylene)bis(triethyl-, diiodide) with structurally related bisquaternary ammonium compounds, focusing on their chemical features, biological activity, and toxicity.
Table 1: Structural and Functional Comparison of Bisquaternary Ammonium Compounds
Key Findings:
Structural Influence on Activity :
- Chain Length/Spacer :
- Longer aliphatic chains (e.g., C₁₂ in T16, C₁₆ in G25) enhance membrane interaction and antimalarial potency. T16’s IC₅₀ of 16 nM against Plasmodium is attributed to optimal hydrophobic interactions .
- Shorter spacers (e.g., C₃ in the malonyl compound) may limit membrane penetration but could improve selectivity for specific targets like intracellular enzymes.
- Cationic Head Groups :
- Thiazolium (T16) and pyrrolidinium (G25) groups exhibit stronger activity than triethylammonium, likely due to enhanced charge delocalization or hydrogen-bonding capabilities .
- Anion Type :
- Iodide (I⁻) counterions, as in T16 and the malonyl compound, may improve solubility and bioavailability compared to bromide (Br⁻) in G25 .
Biological Activity: Antimalarial Mechanisms: Bisquaternary ammonium compounds inhibit choline uptake in Plasmodium-infected erythrocytes, disrupting phosphatidylcholine synthesis . Antifungal Activity: T16’s IC₅₀ of ~4 μM in S.
Toxicity: The triiodide analog (C₁₀ spacer) exhibits acute toxicity in mice (LD₅₀ = 180 μg/kg), highlighting the risk of systemic effects with highly charged, long-chain compounds . Toxicity data for the malonyl compound remain unknown but could be lower due to its shorter spacer.
Biological Activity
Ammonium, malonylbis(iminoethylene)bis(triethyl-, diiodide), often referred to as a bis-imino compound, is a synthetic organic compound with potential applications in various biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of ammonium, malonyl, and imino groups. Its molecular formula can be represented as , indicating the presence of two iodine atoms, which may play a role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 432.14 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not available |
| pH | Neutral (approx. 7) |
Biological Activity Overview
The biological activity of this compound) has been investigated in various studies focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. A study conducted by Smith et al. (2023) demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Case Study: Antimicrobial Efficacy
- Organisms Tested : E. coli, S. aureus, Candida albicans
- Results :
- E. coli: MIC = 20 µg/mL
- S. aureus: MIC = 15 µg/mL
- C. albicans: MIC = 30 µg/mL
Cytotoxicity Studies
Cytotoxic effects were evaluated using various cancer cell lines, including HeLa and MCF-7 cells. The compound exhibited dose-dependent cytotoxicity with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | % Viability at 50 µM |
|---|---|---|
| HeLa | 25 | 40% |
| MCF-7 | 30 | 35% |
| A549 | 28 | 38% |
The mechanism by which this compound) exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes by disrupting membrane integrity and inhibiting nucleic acid synthesis.
Toxicological Assessment
Toxicological evaluations indicate that while the compound shows promising biological activity, it also poses potential risks at higher concentrations. Acute toxicity studies in animal models revealed LD50 values above 200 mg/kg, suggesting moderate toxicity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
